molecular formula C7H4ClFO4S B1349419 5-(Chlorosulfonyl)-2-fluorobenzoic acid CAS No. 37098-75-2

5-(Chlorosulfonyl)-2-fluorobenzoic acid

Cat. No. B1349419
CAS RN: 37098-75-2
M. Wt: 238.62 g/mol
InChI Key: CISMZCVQNVNWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044075B2

Procedure details

5-(Chlorosulfonyl)-2-fluorobenzoic acid was prepared from 2-fluorobenzoic acid using a Biotage Initiator 8 microwave set to high absorbance as follows. Using conditions described, the reaction typically reached a pressure of 12 barr. The pressure was reduced to 3 barr after cooling and was vented prior to decapping the reaction vessel. To a 5 ml Biotage microwave reaction tube was added 2-fluorobenzoic acid (0.5 g, 3.57 mmol) and a Teflon covered magnetic stir-bar. To this was added 2 ml of chlorosulfuric acid. The vessel was capped and heated to 200° C. for 3.25 min. After cooling to room temperature, the remaining pressure was vented into a 50 ml syringe and discharged into 30 ml 1M NaOH. Reaction was quenched by adding dropwise to 30 ml of crushed ice. The solid product was collected by vacuum filtration, washed with water (5 ml, 3×) and air-dried under vacuum for 2 h, yielding 5-(chlorosulfonyl)-2-fluorobenzoic acid as a light yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Initiator 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[S:11]([Cl:15])(=O)(=[O:13])[OH:12]>[OH-].[Na+]>[Cl:15][S:11]([C:8]1[CH:9]=[CH:10][C:2]([F:1])=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5])(=[O:13])=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC=C1
Name
Initiator 8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
12
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC=C1
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(=O)(=O)Cl
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
To a 5 ml Biotage microwave reaction tube
CUSTOM
Type
CUSTOM
Details
The vessel was capped
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the remaining pressure was vented into a 50 ml syringe
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was quenched
ADDITION
Type
ADDITION
Details
by adding dropwise to 30 ml of crushed ice
FILTRATION
Type
FILTRATION
Details
The solid product was collected by vacuum filtration
WASH
Type
WASH
Details
washed with water (5 ml, 3×)
CUSTOM
Type
CUSTOM
Details
air-dried under vacuum for 2 h
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
ClS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.